An In-depth Technical Guide to 3-Methyl-1-pentanol: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3-Methyl-1-pentanol: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 3-methyl-1-pentanol (CAS No: 589-35-5), a branched-chain primary alcohol.[1][2][3][4][5][6][7] Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's core chemical and physical properties, stereochemistry, synthesis considerations, and diverse applications. The information herein is synthesized from authoritative databases and peer-reviewed literature to ensure scientific integrity and practical relevance.
Molecular Structure and Stereochemistry
3-Methyl-1-pentanol, with the IUPAC name 3-methylpentan-1-ol, is a primary alcohol characterized by a pentanol backbone substituted with a methyl group at the third carbon position.[1] This structural feature introduces a chiral center at C3, meaning 3-methyl-1-pentanol exists as a racemic mixture of two enantiomers: (S)-(+)-3-methyl-1-pentanol and (R)-(-)-3-methyl-1-pentanol, unless a stereospecific synthesis is employed.[7][8] The presence of this chiral center is a critical consideration in applications where stereoisomerism influences biological activity or sensory properties.
The molecular formula of 3-methyl-1-pentanol is C₆H₁₄O, and its structure is depicted below.[1][4][6][7]
Caption: Chemical Structure of 3-Methyl-1-pentanol
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. 3-Methyl-1-pentanol is a colorless liquid with a characteristic fruity, green, and slightly pungent odor.[5] Its organoleptic properties, which also include chocolate and wine-like notes, are key to its use in the flavor and fragrance industries.[3][4]
The key physicochemical properties of 3-methyl-1-pentanol are summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Weight | 102.17 g/mol | [1] |
| Density | 0.823 g/mL at 25 °C | [4] |
| Boiling Point | 151-152 °C | [4] |
| Flash Point | 58.89 °C (138.00 °F) | [3] |
| Water Solubility | 4300 mg/L at 25 °C (experimental) | [3] |
| Refractive Index | 1.41600 to 1.42300 at 20.00 °C | [3] |
| logP (o/w) | 1.702 (estimated) | [3] |
| Vapor Density | >1 (vs air) | [4] |
Synthesis and Manufacturing Considerations
3-Methyl-1-pentanol is synthetically produced and is commercially available from various chemical suppliers.[3][4][5][9] While specific proprietary synthesis routes are often not disclosed, the structure of 3-methyl-1-pentanol, a primary alcohol, suggests that it can be synthesized through established organic chemistry reactions. As a chemical intermediate, it serves as a starting material for a range of further chemical transformations, including esterifications and etherifications.[9] The purity of commercially available 3-methyl-1-pentanol is typically high, often exceeding 99%, which is crucial for minimizing side reactions and ensuring high yields in subsequent synthetic steps.[4][9]
For laboratory-scale synthesis, a potential retro-synthetic approach could involve the hydroformylation of 2-methyl-1-butene followed by reduction of the resulting aldehyde. Another plausible route is the Grignard reaction between propyl magnesium bromide and 2-methyloxirane, followed by acidic workup. The choice of synthetic pathway would depend on factors such as starting material availability, desired stereochemistry, and scalability.
General Workflow for Procurement and Use in Synthesis:
Caption: General workflow for procurement and use in synthesis.
Analytical Characterization
The identity and purity of 3-methyl-1-pentanol are typically confirmed using a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Infrared (IR) Spectroscopy: The IR spectrum of 3-methyl-1-pentanol exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.[7][10] Strong C-H stretching absorptions are also observed around 2850-3000 cm⁻¹.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of 3-methyl-1-pentanol typically shows a molecular ion peak (M⁺) at m/z 102, corresponding to its molecular weight.[7][8] Common fragmentation patterns can also be observed, aiding in structural elucidation.[1]
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Gas Chromatography (GC): GC is widely used to determine the purity of 3-methyl-1-pentanol and to separate its enantiomers if a chiral stationary phase is used.
Applications and Uses
3-Methyl-1-pentanol has a range of applications stemming from its chemical properties and organoleptic characteristics.
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Flavors and Fragrances: It is a recognized flavoring agent and fragrance ingredient.[1][3][5] It is used in cosmetics, shampoos, soaps, and household cleaners to impart a pleasant scent.[5] In the food industry, it is used to create cocoa, creamy, and whiskey-like flavor profiles.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 3-methyl-1-pentanol and concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[1]
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Chemical Intermediate: As a primary alcohol, it serves as a versatile building block in organic synthesis.[9] It can be used in the production of plasticizers, solvents, and components for pharmaceuticals and agrochemicals.[9] For instance, it is an intermediate in the manufacture of novel branched alkyl carbamates with potential anticonvulsant activity.[5]
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Natural Occurrence: 3-Methyl-1-pentanol has been identified as a naturally occurring compound in various plants and food items, including apples, strawberries, tomatoes, and cheese.[5] It is also found in Capsicum frutescens, the tabasco pepper.[5][6]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-methyl-1-pentanol is classified as a flammable liquid.[4][6][11] It is also known to cause skin and eye irritation and may cause respiratory irritation.[3][4]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[3][11]
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
-
Avoid contact with skin and eyes.[3] In case of contact, rinse immediately with plenty of water.[3]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information before working with this chemical.[3][11]
Conclusion
3-Methyl-1-pentanol is a valuable branched-chain primary alcohol with a well-characterized chemical profile. Its unique structural features, including a chiral center, and its distinct organoleptic properties make it a significant component in the flavor and fragrance industries. Furthermore, its role as a versatile chemical intermediate underscores its importance in broader chemical synthesis and the development of new materials and pharmaceuticals. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and industrial applications.
References
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The Good Scents Company. (n.d.). 3-methyl-1-pentanol. Retrieved from [Link]
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PubChem. (n.d.). (S)-(+)-3-Methyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). (S)-(+)-3-Methyl-1-pentanol. NIST Chemistry WebBook. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Synthesis Potential: 3-Methyl-1-pentanol as a Key Chemical Intermediate. Retrieved from [Link]
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McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on 3-methyl-1-pentanol. Food and Chemical Toxicology, 48 Suppl 4, S93–S96. [Link]
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Human Metabolome Database. (2021, May 17). Showing metabocard for (±)-3-Methyl-1-pentanol (HMDB0033676). Retrieved from [Link]
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NIST. (n.d.). 1-Pentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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